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Compound of Interest

Compound Name: 2-Phenylbutanenitrile

Cat. No.: B1582627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Phenylbutanenitrile, a versatile nitrile compound, serves as a crucial precursor and building

block in a multitude of organic syntheses. Its strategic importance is underscored by its role in

the formation of key intermediates for active pharmaceutical ingredients (APIs). This technical

guide provides an in-depth exploration of 2-phenylbutanenitrile, encompassing its synthesis,

characteristic reactions, and notable applications in medicinal chemistry. Detailed experimental

protocols for its synthesis and subsequent transformations are provided, alongside a

comprehensive summary of its physicochemical and spectroscopic properties. This document

aims to be a critical resource for professionals engaged in synthetic organic chemistry and drug

development, facilitating the effective utilization of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of 2-phenylbutanenitrile is

fundamental for its application in synthesis, allowing for accurate identification, purity

assessment, and reaction monitoring.

Table 1: Physicochemical Properties of 2-
Phenylbutanenitrile
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Property Value Reference

Molecular Formula C₁₀H₁₁N [1]

Molecular Weight 145.20 g/mol [1]

CAS Number 769-68-6 [1]

Boiling Point 102-104 °C (7 mmHg) [2]

Density 0.975 g/mL [2]

Refractive Index (n²⁵D) 1.5065–1.5066 [3]

Table 2: Spectroscopic Data for 2-Phenylbutanenitrile
Technique Key Peaks/Shifts Reference

¹H NMR (CDCl₃)

δ 7.40-7.25 (m, 5H, Ar-H), 3.65

(t, J=7.2 Hz, 1H, CH-CN), 1.95

(p, J=7.2 Hz, 2H, CH₂), 1.00 (t,

J=7.2 Hz, 3H, CH₃)

[4]

¹³C NMR (CDCl₃)

δ 137.5 (Ar-C), 129.1 (Ar-CH),

127.8 (Ar-CH), 127.2 (Ar-CH),

121.5 (CN), 43.5 (CH-CN),

28.5 (CH₂), 11.5 (CH₃)

[5]

FTIR (Neat)

~2240 cm⁻¹ (C≡N stretch),

~3030 cm⁻¹ (Ar C-H stretch),

~2970, 2880 cm⁻¹ (Aliphatic C-

H stretch)

[6]

Mass Spec. (GC-MS) m/z 145 (M⁺), 117, 116 [6]

Synthesis of 2-Phenylbutanenitrile
The most prevalent and efficient method for the synthesis of 2-phenylbutanenitrile is the

alkylation of phenylacetonitrile (benzyl cyanide) with an ethylating agent. The use of phase-

transfer catalysis has been shown to provide high yields.[7]
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Experimental Protocol: Synthesis via Phase-Transfer
Catalysis[3]
Materials:

Phenylacetonitrile (2.20 moles)

Ethyl bromide (2.00 moles)

50% Aqueous sodium hydroxide (540 mL)

Benzyltriethylammonium chloride (0.022 mole)

Benzene (Caution: Carcinogen, handle in a well-ventilated hood)

Dilute hydrochloric acid

Anhydrous magnesium sulfate

Procedure:

A 3-L, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping

funnel, a thermometer, and a reflux condenser.

The flask is charged with 50% aqueous sodium hydroxide (540 mL), phenylacetonitrile (257

g, 2.20 moles), and benzyltriethylammonium chloride (5.0 g, 0.022 mole).

With vigorous stirring, ethyl bromide (218 g, 2.00 moles) is added dropwise over

approximately 100 minutes, maintaining the reaction temperature between 28–35 °C. A cold-

water bath can be used for cooling if necessary.

After the addition is complete, the mixture is stirred for an additional 2 hours. The

temperature is then raised to 40 °C for 30 minutes.

The reaction mixture is cooled to 25 °C, and water (750 mL) and benzene (100 mL) are

added.

The layers are separated, and the aqueous phase is extracted with benzene (200 mL).
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The combined organic layers are washed successively with water (200 mL), dilute

hydrochloric acid (200 mL), and water (200 mL).

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by

distillation under reduced pressure.

The crude product is purified by vacuum distillation to yield 2-phenylbutyronitrile (225–242 g,

78–84% yield) as a colorless liquid (b.p. 102–104 °C at 7 mmHg).

Reactants

Reaction Conditions Work-up & Purification Product

Phenylacetonitrile

Vigorous Stirring

Ethyl Bromide

50% NaOH (aq)

Benzyltriethylammonium
chloride (PTC)

28-35 °C Extraction with Benzene Washing Drying (MgSO4) Vacuum Distillation 2-Phenylbutanenitrile

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 2-Phenylbutanenitrile.

Key Reactions of 2-Phenylbutanenitrile
2-Phenylbutanenitrile is a versatile intermediate due to the reactivity of its nitrile group, which

can be transformed into other valuable functional groups such as primary amines and

carboxylic acids.
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Reduction to 2-Phenylbutanamine
The nitrile group can be readily reduced to a primary amine using strong reducing agents like

lithium aluminum hydride (LAH).

Materials:

2-Phenylbutanenitrile

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Ethyl acetate

15% Aqueous sodium hydroxide

Water

Anhydrous magnesium sulfate

Procedure:

A dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying

tube, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

A suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared in the flask

and cooled to 0 °C in an ice bath.

A solution of 2-phenylbutanenitrile (1 equivalent) in anhydrous diethyl ether is added

dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a

gentle reflux.

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4

hours or until the reaction is complete (monitored by TLC or GC).

The reaction is carefully quenched by the sequential and dropwise addition of water (x mL),

followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the
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mass of LiAlH₄ used in grams. This is known as the Fieser workup.[8]

The resulting granular precipitate is filtered off and washed with diethyl ether.

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed under reduced pressure to yield crude 2-phenylbutanamine, which can

be further purified by distillation.

Hydrolysis to 2-Phenylbutanoic Acid
The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic

conditions.

Materials:

2-Phenylbutanenitrile

Sodium hydroxide or potassium hydroxide

Ethylene glycol or water

Hydrochloric acid (concentrated)

Procedure:

A mixture of 2-phenylbutanenitrile (1 equivalent), sodium hydroxide (2-3 equivalents), and

water or ethylene glycol is heated to reflux.

The reaction is refluxed for several hours until the evolution of ammonia ceases and the

reaction is complete (monitored by TLC or GC).

The reaction mixture is cooled to room temperature and acidified with concentrated

hydrochloric acid until the pH is acidic.

The precipitated 2-phenylbutanoic acid is collected by filtration or extracted with a suitable

organic solvent (e.g., diethyl ether or dichloromethane).
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The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate,

and the solvent is evaporated to give the crude carboxylic acid.

The product can be purified by recrystallization or distillation.

Reduction Hydrolysis

2-Phenylbutanenitrile

1. LiAlH₄, Et₂O
2. H₂O workup H₃O⁺ or OH⁻, Δ

2-Phenylbutanamine 2-Phenylbutanoic Acid

Click to download full resolution via product page

Caption: Key synthetic transformations of 2-Phenylbutanenitrile.

Application in Pharmaceutical Synthesis
2-Phenylbutanenitrile is a valuable precursor in the synthesis of several pharmaceutical

agents. Its derivatives are key intermediates in the production of drugs such as the

anticonvulsant and aromatase inhibitor aminoglutethimide, and the antiplatelet agent

indobufen.[9][10]

The synthetic pathway to these drugs often begins with the nitration of 2-phenylbutanenitrile
to introduce a nitro group at the para position of the phenyl ring, yielding 2-(4-

nitrophenyl)butyronitrile. This intermediate is then further elaborated.

Synthetic Pathway to Aminoglutethimide and Indobufen
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Aminoglutethimide Synthesis

Indobufen Synthesis2-Phenylbutanenitrile HNO₃, H₂SO₄ 2-(4-nitrophenyl)butyronitrile

Michael Addition
(Methyl Acrylate)

Hydrolysis

Acidic Hydrolysis
& Cyclization

Nitro Reduction
(e.g., H₂, Ni) Aminoglutethimide

2-(4-nitrophenyl)butanoic acid Nitro Reduction 2-(4-aminophenyl)butanoic acid Reaction with
Phthalic Anhydride derivative Indobufen

Click to download full resolution via product page

Caption: Role of 2-Phenylbutanenitrile as a precursor in drug synthesis.

This illustrates how 2-phenylbutanenitrile, after a simple nitration step, diverges into pathways

for synthesizing structurally distinct and medicinally important molecules. The synthesis of

aminoglutethimide involves a Michael addition followed by hydrolysis and cyclization, and

finally, reduction of the nitro group.[3] For indobufen, the nitrile is first hydrolyzed to a carboxylic

acid, followed by reduction of the nitro group, and subsequent reaction to form the final

isoindolinone structure.[10]

Conclusion
2-Phenylbutanenitrile is a synthetically valuable intermediate with well-established protocols

for its preparation and subsequent chemical manipulation. Its utility is particularly highlighted in

the field of medicinal chemistry, where it serves as a key starting material for the synthesis of

important therapeutic agents. The detailed protocols and data presented in this guide are

intended to equip researchers and drug development professionals with the necessary

information to effectively and safely utilize 2-phenylbutanenitrile in their synthetic endeavors.

A comprehensive understanding of its chemistry is crucial for the innovation and development

of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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